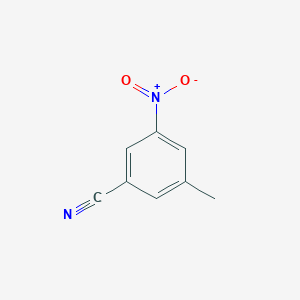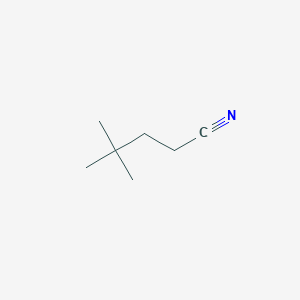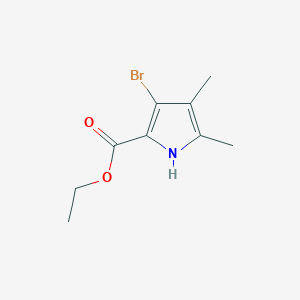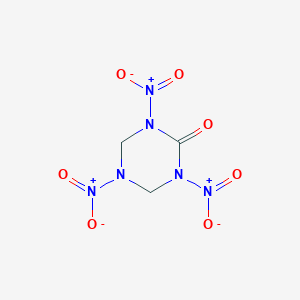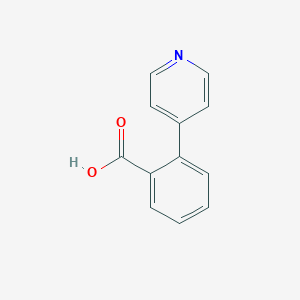
2-(吡啶-4-基)苯甲酸
描述
2-(Pyridin-4-yl)benzoic acid: is an organic compound that features a pyridine ring attached to a benzoic acid moiety. This compound is known for its versatility in various chemical reactions and its applications in scientific research. It is typically a white to light grey crystalline solid, slightly soluble in water but more soluble in organic solvents like ethanol and dimethyl sulfoxide[1][2].
科学研究应用
Chemistry: 2-(Pyridin-4-yl)benzoic acid is used as a building block in the synthesis of more complex organic molecules. It is also employed in the preparation of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a ligand in the development of pharmaceuticals. Its derivatives have shown potential in antimicrobial and antiviral activities .
Industry: In the industrial sector, 2-(Pyridin-4-yl)benzoic acid is used in the manufacture of dyes, pigments, and as an intermediate in the synthesis of various organic compounds .
作用机制
Target of Action
It is known that pyridyl compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that pyridyl compounds can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, potentially leading to changes in cellular processes.
Biochemical Pathways
It is known that pyridyl compounds can influence a variety of biological processes . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
It is known that the compound is slightly soluble in water , which could impact its bioavailability.
Result of Action
It is known that pyridyl compounds can have a variety of biological effects, depending on their specific targets and modes of action .
Action Environment
It is known that the compound’s action could potentially be influenced by factors such as ph and temperature .
生化分析
Biochemical Properties
2-(Pyridin-4-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metal-organic frameworks, which are used as sorbents for volatile solvents and gases . These interactions are primarily governed by supramolecular interactions between the framework (host) and the adsorbed species (guest). The compound’s ability to form stable complexes with metal ions makes it a valuable tool in biochemical research.
Cellular Effects
2-(Pyridin-4-yl)benzoic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal-organic frameworks can lead to changes in cellular function, particularly in the context of adsorption and desorption processes . These interactions can result in alterations in the cellular environment, potentially impacting cell viability and function.
Molecular Mechanism
The molecular mechanism of 2-(Pyridin-4-yl)benzoic acid involves its ability to bind with various biomolecules. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For example, the compound’s interaction with metal-organic frameworks can result in the formation of stable complexes, which can influence the activity of enzymes and other proteins . Additionally, changes in gene expression may occur as a result of these interactions, further impacting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-4-yl)benzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the desolvated phases of metal-organic frameworks containing 2-(Pyridin-4-yl)benzoic acid exhibit rotational disorder of one ring on each linker . This disorder can impact the compound’s long-term effects on cellular function, particularly in the context of adsorption and desorption processes.
Metabolic Pathways
2-(Pyridin-4-yl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions can impact its metabolic pathways, potentially leading to changes in cellular metabolism . These interactions can result in alterations in the levels of various metabolites, further influencing cellular function.
Transport and Distribution
The transport and distribution of 2-(Pyridin-4-yl)benzoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions can impact its localization and accumulation within cells . These interactions can result in changes in the compound’s distribution, potentially affecting its activity and function.
Subcellular Localization
2-(Pyridin-4-yl)benzoic acid exhibits specific subcellular localization, which can impact its activity and function. The compound’s interactions with metal-organic frameworks can result in its localization to specific compartments or organelles within the cell . These interactions can be influenced by targeting signals or post-translational modifications, further impacting the compound’s activity and function.
准备方法
Synthetic Routes and Reaction Conditions:
Condensation and Oxidation Method: One common method involves the condensation of 2-pyridinecarboxaldehyde with benzoic acid, followed by oxidation to yield 2-(Pyridin-4-yl)benzoic acid[][2].
Reaction of Benzoyl Chloride and 2-Pyridinemethanol: Another method involves the reaction of benzoyl chloride with 2-pyridinemethanol under suitable conditions to produce the desired compound[][2].
Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Reduction: It can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the pyridine ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
相似化合物的比较
- 3-(Pyridin-4-yl)benzoic acid
- 4-(Pyridin-4-yl)benzoic acid
- 3-(Pyridin-3-yl)benzoic acid
- 4-(Pyridin-3-yl)benzoic acid
Comparison: 2-(Pyridin-4-yl)benzoic acid is unique due to the position of the pyridine ring, which influences its reactivity and coordination properties. Compared to its isomers, it may exhibit different binding affinities and reaction pathways, making it suitable for specific applications in MOFs and pharmaceuticals .
属性
IUPAC Name |
2-pyridin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUBBCPCJHBRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478174 | |
| Record name | 2-(Pyridin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133362-99-9 | |
| Record name | 2-(Pyridin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Pyridin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)
![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B169716.png)
